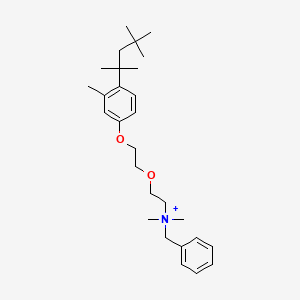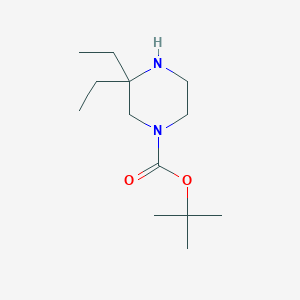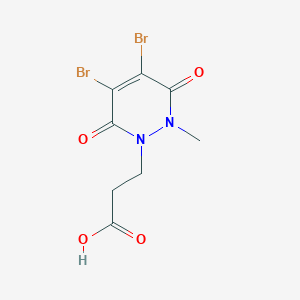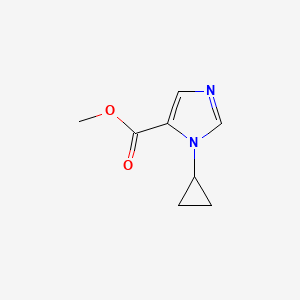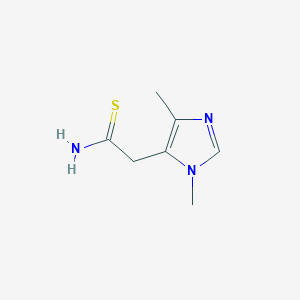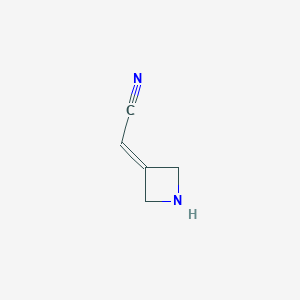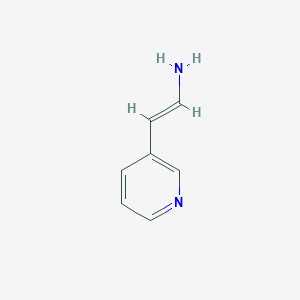
2-(Pyridin-3-yl)ethenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-3-yl)ethenamine is an organic compound with the molecular formula C₇H₉N It is a derivative of pyridine, featuring an ethenamine group attached to the third position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)ethenamine typically involves the reaction of pyridine derivatives with appropriate amine precursors. One common method is the reaction of 3-bromopyridine with ethylamine under basic conditions, followed by dehydrohalogenation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Pyridin-3-yl)ethenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethenamine group to an ethylamine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: 2-(Pyridin-3-yl)ethylamine.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(Pyridin-3-yl)ethenamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Pyridin-3-yl)ethenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
- 2-(Pyridin-2-yl)ethenamine
- 2-(Pyridin-4-yl)ethenamine
- 3-(Pyridin-2-yl)ethenamine
Comparison: 2-(Pyridin-3-yl)ethenamine is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C7H8N2 |
|---|---|
Poids moléculaire |
120.15 g/mol |
Nom IUPAC |
(E)-2-pyridin-3-ylethenamine |
InChI |
InChI=1S/C7H8N2/c8-4-3-7-2-1-5-9-6-7/h1-6H,8H2/b4-3+ |
Clé InChI |
LCTZAVXIVLCKMH-ONEGZZNKSA-N |
SMILES isomérique |
C1=CC(=CN=C1)/C=C/N |
SMILES canonique |
C1=CC(=CN=C1)C=CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


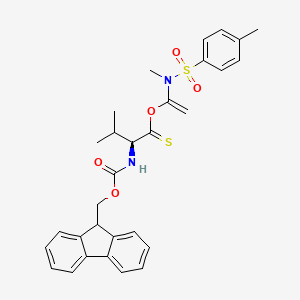
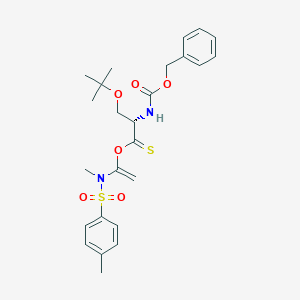
![2-[(2R,5R,8R,11R,14R,17S)-5,17-bis(4-aminobutyl)-8-[3-(diaminomethylideneamino)propyl]-14-(hydroxymethyl)-11-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetic acid](/img/structure/B12819484.png)
![potassium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl phosphate](/img/structure/B12819488.png)

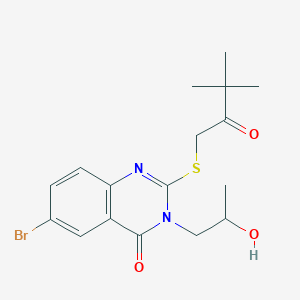
![(2-aMino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid](/img/structure/B12819507.png)
![[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine](/img/structure/B12819508.png)
